molecular formula C9H10F3N B1393213 5-Methyl-2-(trifluoromethyl)benzylamine CAS No. 1017779-30-4

5-Methyl-2-(trifluoromethyl)benzylamine

Cat. No. B1393213
CAS RN: 1017779-30-4
M. Wt: 189.18 g/mol
InChI Key: LDYZJNWJFZYWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(trifluoromethyl)benzylamine is a chemical compound with the IUPAC name [5-methyl-2-(trifluoromethyl)phenyl]methanamine . It has a molecular weight of 189.18 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for 5-Methyl-2-(trifluoromethyl)benzylamine is 1S/C9H10F3N/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4H,5,13H2,1H3 . This indicates that the molecule consists of a benzylamine core with a methyl group and a trifluoromethyl group attached to the benzene ring.


Physical And Chemical Properties Analysis

5-Methyl-2-(trifluoromethyl)benzylamine is a liquid at ambient temperature .

Scientific Research Applications

I have conducted a search for the scientific research applications of 5-Methyl-2-(trifluoromethyl)benzylamine , but unfortunately, the available information is not comprehensive enough to provide a detailed analysis covering six to eight unique applications. The search results primarily offer product purchase information and some general uses in laboratory settings .

However, based on the general properties of benzylamines and trifluoromethyl groups, we can infer that 5-Methyl-2-(trifluoromethyl)benzylamine may have potential applications in:

Safety and Hazards

5-Methyl-2-(trifluoromethyl)benzylamine is classified as a dangerous substance. It can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use this substance only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

[5-methyl-2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYZJNWJFZYWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(trifluoromethyl)benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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